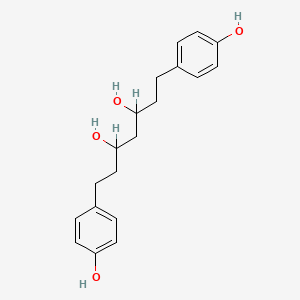
8-Keto-berberine
Übersicht
Beschreibung
8-Keto-berberine: is a non-naturally occurring derivative of berberine, specifically an 11, 12-oxygenated protoberberine derived from naturally occurring 9, 10-oxygenated protoberberine . Berberine itself is an isoquinoline alkaloid found in various plants such as barberry, goldenseal, and tree turmeric
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor for the synthesis of other complex molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects .
Medicine:
- Potential therapeutic applications due to its structural similarity to berberine, which is known for its anti-diabetic, anti-cancer, and cardiovascular benefits .
Industry:
- Could be used in the development of new pharmaceuticals or as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 8-Keto-berberine is not fully understood, but it is likely to involve similar pathways to berberine. Berberine is known to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism . It also interacts with various molecular targets, including enzymes and receptors involved in metabolic processes .
Safety and Hazards
Berberine is generally not irritating to the skin. In case of eye contact, rinse opened eye for several minutes under running water . Few serious adverse events have been seen in studies using berberine. The most common side effects are gastrointestinal, including nausea, abdominal distension, constipation, or diarrhea .
Biochemische Analyse
Cellular Effects
Berberine, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It can reduce inflammation, lower blood sugar levels, improve gut health, and help protect the heart
Molecular Mechanism
The molecular mechanism of action of 8-Keto-berberine is not well-understood. Berberine, a related compound, works in various ways in different tissues and organ systems. A primary mechanism of action is through the AMPK (AMP-activated protein kinase) pathway . Berberine improves the body’s ability to metabolize glucose (sugar) for energy, which is the main reason it’s helpful for people with type 2 diabetes or metabolic syndrome . The AMPK pathway also reduces cell proliferation and cell growth, which helps explain berberine’s weight loss, anti-cancer, and anti-inflammatory effects
Dosage Effects in Animal Models
Berberine has shown remarkable memory-improving activities with multiple mechanisms in multiple memory defects animal models when the dose was 5–260 mg/kg
Metabolic Pathways
Berberine has been shown to regulate the whole-body metabolic response including digestive, circulatory, immune, endocrine, and motor systems through various signaling pathways
Transport and Distribution
Berberine is virtually insoluble in water and has low intestinal absorption which means it has poor bioavailability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Keto-berberine involves the oxidation of berberine derivatives. The specific reaction conditions and reagents used for this transformation are not widely documented, but it generally involves the use of strong oxidizing agents under controlled conditions to introduce the keto group at the 8th position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. given its derivation from berberine, it is likely that similar extraction and purification techniques used for berberine could be adapted for this compound. This would involve the extraction of berberine from plant sources followed by chemical modification to introduce the keto group.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Keto-berberine can undergo various chemical reactions, including:
Oxidation: Introduction of the keto group at the 8th position.
Reduction: Potential reduction of the keto group back to a hydroxyl group.
Substitution: Possible substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of this compound would yield a hydroxylated derivative, while substitution reactions could introduce various functional groups onto the isoquinoline ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Berberine: The parent compound, known for its wide range of biological activities.
Dihydroberberine: A hydrogenated derivative with improved bioavailability.
Oxyberberine: An oxidized form with enhanced binding interactions.
Uniqueness of 8-Keto-berberine: this compound is unique due to the presence of the keto group at the 8th position, which may confer distinct chemical and biological properties compared to its parent compound and other derivatives. This structural modification could potentially enhance its reactivity and efficacy in various applications.
Eigenschaften
IUPAC Name |
18,19-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-16-4-3-12-14(19(16)24-2)8-15-13-9-18-17(25-10-26-18)7-11(13)5-6-21(15)20(12)22/h3-4,7-9H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATKZQUZLDDMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N3CCC4=CC5=C(C=C4C3=C2)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)





![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)



